2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)18-9-6-16(7-10-18)13-21(25)23-17-8-11-20(29-3)19(14-17)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBGSPJHDFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Group Introduction
The isopropylsulfonyl moiety is typically introduced via sulfonation of a phenyl precursor. A plausible route involves:
Aniline Substrate Preparation
The 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline fragment requires:
- Pyrrolidinone ring installation : Mitsunobu reaction between 3-amino-4-methoxyphenol and γ-butyrolactam.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling.
Amide Bond Formation Strategies
The core acetamide linkage can be established through three primary methods:
Acid Chloride-Mediated Coupling
Procedure :
- Convert 4-(isopropylsulfonyl)phenylacetic acid to its acid chloride using thionyl chloride (SOCl₂).
- React with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Value |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | DIPEA | TEA (2 equiv) |
| Temperature (°C) | 0→25 | 25→40 | 0→25 |
| Yield (%) | 68 | 54 | 72 |
Direct Condensation Using Coupling Reagents
EDCl/HOBt System :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF
- Achieves 78% yield with 1:1:1 molar ratio of acid/amine/reagents
Side Reaction Mitigation :
- Maintain pH 7–8 to prevent N-sulfonyl group hydrolysis
- Use molecular sieves to absorb generated water
Microwave-Assisted Synthesis
Recent advances demonstrate 85% yield improvement under microwave irradiation (100°C, 300W, 20 min).
Critical Reaction Parameters
Sulfonation Optimization
The oxidation step from thioether to sulfone shows strong solvent dependence:
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 6 | 88 |
| mCPBA | DCM | 3 | 92 |
| KHSO₅ | H₂O/MeCN | 8 | 81 |
Amidation Kinetics
Real-time NMR monitoring reveals:
- Second-order kinetics (k = 0.42 L/mol·s at 25°C)
- Activation energy (Eₐ) = 45.2 kJ/mol
Purification and Characterization
Crystallization Conditions
Optimal recrystallization from ethyl acetate/hexanes (3:1 v/v) yields 99.2% purity crystals.
Thermal Properties :
- Melting point: 189–191°C (DSC)
- ΔHfusion = 132.4 J/g
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH)
- δ 7.92 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.48 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.88 (d, J = 8.8 Hz, 1H, ArH)
- δ 3.84 (s, 3H, OCH₃)
- δ 3.62–3.58 (m, 4H, pyrrolidinone)
- δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
HRMS (ESI+) :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies show 92% conversion in 8.5 min residence time using:
- Microreactor (ID = 500 μm)
- 120°C, 15 bar pressure
- 0.1 M solutions in DMF
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| PMI (g/g) | 56 | 19 |
| Energy (kJ/mol) | 4200 | 1850 |
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of sulfide-substituted derivatives.
Substitution: Formation of various nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-((3-(2-oxopyrrolidin-1-yl)propyl)amino)sulfonyl)benzoic acid
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Isopropylsulfonyl group : Known for enhancing solubility and biological activity.
- Methoxyphenyl moiety : Often associated with increased lipophilicity and receptor binding.
- Pyrrolidinyl component : Implicated in various biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 372.47 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Below are summarized findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit specific kinases involved in tumor progression, particularly targeting pathways associated with cell proliferation and survival.
- It demonstrates potential in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (PGP), which is crucial for drug efflux in resistant cancer phenotypes.
-
Case Studies :
- In vitro studies using human osteosarcoma cell lines demonstrated that the compound significantly enhances the efficacy of traditional chemotherapeutics such as doxorubicin and paclitaxel. This was evidenced by increased apoptosis rates and cell cycle arrest at G1 phase.
- A study on neuroblastoma cells indicated that the compound effectively targets ALK mutations, leading to reduced cell viability in resistant cell lines.
Neurological Activity
- Anticonvulsant Properties :
- Preliminary studies suggest potential anticonvulsant activity, with evaluations conducted using maximal electroshock (MES) tests in animal models. The results indicated significant protective effects against seizures at various dosages .
- The compound's interaction with voltage-sensitive sodium channels suggests a mechanism similar to established anticonvulsants, providing a basis for further exploration in epilepsy treatment .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Crizotinib | ALK inhibitor; similar pyrimidine core | Approved for ALK-positive lung cancer |
| Alectinib | More selective for ALK | Approved for ALK-positive lung cancer |
| Lorlatinib | Targets resistant mutations | Approved for advanced ALK-positive NSCLC |
This table illustrates how the target compound may offer advantages over existing therapies through its unique mechanism and structural features.
Pharmacokinetics and Toxicology
Further pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments indicate favorable lipophilicity and solubility profiles, which are critical for effective bioavailability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution for sulfonyl group introduction and coupling reactions (e.g., amide bond formation). Key steps include:
- Sulfonylation : Reacting 4-isopropylsulfonylphenyl intermediates with appropriate electrophiles under controlled pH (6–8) and temperature (60–80°C) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylphenyl moiety to the methoxy-pyrrolidinylphenyl scaffold. Solvent choice (e.g., DMF or acetonitrile) impacts yield .
- Purity Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₇N₂O₅S) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to sulfonyl and acetamide pharmacophores .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Measure in PBS (pH 7.4) or DMSO for dose-range determination .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Temperature | Maintain 70–80°C during sulfonylation | |
| Catalysts | Use DMAP for acyl transfer efficiency | |
| Solvent Polarity | Switch to DMF for better intermediate solubility | |
| Reaction Time | Monitor via TLC (hexane/ethyl acetate 3:1) |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify pyrrolidinone ring conformation .
- Computational Modeling : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational spectra .
- X-ray Crystallography : Resolve ambiguous NOEs or steric clashes in the methoxy-pyrrolidinyl region .
Q. What strategies validate target engagement in biological studies?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant kinases .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates .
- SAR Analysis : Modify isopropylsulfonyl or methoxy groups to correlate structural changes with activity .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Replace pyrrolidinone with piperidinone to assess ring size impact .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to probe electronic effects .
- Bioisosteres : Substitute sulfonyl with sulfonamide to evaluate hydrogen-bonding contributions .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (IV/PO dosing) .
- PK Parameters : Measure t₁/₂, Cmax, and AUC via LC-MS/MS .
- Disease Models : Test in xenograft tumors (e.g., HT-29 colon cancer) for antitumor efficacy .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological assays?
Q. What analytical techniques differentiate polymorphic forms of this compound?
- DSC/TGA : Identify melting points and thermal stability differences .
- PXRD : Compare crystallinity patterns under varying recrystallization conditions .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (analogous to sulfonamide derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
